molecular formula C14H12BrNOS B12667717 Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- CAS No. 127351-04-6

Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy-

Cat. No.: B12667717
CAS No.: 127351-04-6
M. Wt: 322.22 g/mol
InChI Key: YGEURFOKRYVSCN-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- is an organic compound that belongs to the class of thiocarbamates This compound is characterized by the presence of a benzenecarbothioamide group substituted with a 4-bromophenyl and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- typically involves the reaction of 4-bromoaniline with carbon disulfide and methanol under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methanol to form the desired thiocarbamate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy-.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbamate group to thiols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . Additionally, it can interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting proliferation .

Properties

CAS No.

127351-04-6

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C14H12BrNOS/c1-17-13-8-2-10(3-9-13)14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,18)

InChI Key

YGEURFOKRYVSCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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